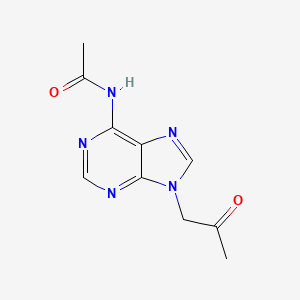

N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide

Beschreibung

N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide is a purine derivative characterized by a 2-oxopropyl group at the N9 position and an acetamide substituent at the C6 position of the purine ring (Figure 1).

Eigenschaften

CAS-Nummer |

105970-01-2 |

|---|---|

Molekularformel |

C10H11N5O2 |

Molekulargewicht |

233.23 g/mol |

IUPAC-Name |

N-[9-(2-oxopropyl)purin-6-yl]acetamide |

InChI |

InChI=1S/C10H11N5O2/c1-6(16)3-15-5-13-8-9(14-7(2)17)11-4-12-10(8)15/h4-5H,3H2,1-2H3,(H,11,12,14,17) |

InChI-Schlüssel |

JOBICPZTKKVIPO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CN1C=NC2=C(N=CN=C21)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamid beinhaltet typischerweise die Reaktion von 9H-Purin-6-amin mit 2-Oxopropylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Tetrahydrofuran (THF) unter Rückflussbedingungen durchgeführt. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch fortschrittliche Reinigungsverfahren umfassen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamid wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Es dient als Zwischenprodukt in der organischen Synthese, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.

Industrie: Im Industriesektor kann N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamid bei der Herstellung von Spezialchemikalien und als Vorläufer für die Synthese anderer wertvoller Verbindungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen, die am Purinstoffwechsel beteiligt sind. Die Verbindung kann die Aktivität dieser Enzyme hemmen oder modulieren, was zu verschiedenen biochemischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen sind noch Gegenstand der Forschung, aber seine Struktur deutet darauf hin, dass es die Synthese und Reparatur von Nukleinsäuren stören könnte.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide is explored for its potential as an anticancer agent. Research indicates that derivatives of purine compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain benzamide derivatives related to this compound demonstrate apoptosis induction and reduced cell proliferation in cancer models, with effective concentrations ranging from 3 to 39 µM .

Biological Research

The compound is utilized in studies focused on purine metabolism and enzymatic modulation. It acts as a probe to understand the biochemical pathways involving purines, which are essential for numerous cellular processes, including DNA and RNA synthesis. Its ability to interact with enzymes involved in these pathways makes it a valuable tool in biochemistry .

Organic Synthesis

In organic chemistry, N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide serves as a building block for synthesizing more complex molecules. Its role as an intermediate is crucial in developing pharmaceuticals and agrochemicals. The synthesis typically involves the reaction of 9H-purine-6-amine with 2-oxopropyl chloride under specific conditions, highlighting its utility in synthetic methodologies.

Case Studies

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various N-(9H-purin-6-yl) benzamide derivatives, revealing promising antitumoral activity in vitro and in vivo models. The results indicated that modifications to the purine structure could enhance anticancer efficacy while minimizing toxicity .

- Enzymatic Modulation : In another investigation, researchers explored how N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide influences specific enzymes involved in nucleotide metabolism. This study provided insights into how structural variations affect enzyme inhibition and could lead to the development of targeted therapeutics .

Wirkmechanismus

The mechanism of action of N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with nucleic acid synthesis and repair processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Purine derivatives exhibit diverse biological activities depending on substitutions at key positions (N9, C6, C8). Below is a comparative analysis of N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide with structurally related compounds, emphasizing substituent effects on physicochemical properties and bioactivity.

Substituent Analysis at N9 and C6 Positions

Key Observations:

- Aromatic/Bulky Groups (e.g., 4-chlorophenyl in ): Enhance lipophilicity and receptor binding (e.g., CB1 antagonism). Sugar Moieties (e.g., glucopyranosyl in ): Improve aqueous solubility, critical for pharmacokinetics.

- C6 Acetamide Universality: The acetamide group at C6 is conserved across most analogs, suggesting its role as a hydrogen-bond donor/acceptor critical for target interactions.

Anticancer Activity

- Cytotoxicity : Compound 3 (N-(9-((5-methoxypyridin-2-yl)methyl)-9H-purin-6-yl)acetamide) demonstrated significant cytotoxicity against HeLa cells (IC50: 7.16 μM), attributed to the aromatic N9 substituent enhancing cellular uptake or DNA intercalation .

Receptor Antagonism

- CB1 Antagonists : Compounds with bulky N9 aryl groups (e.g., 4-chlorophenyl) and piperidine linkers (e.g., ) showed high CB1 affinity (Ke ~1 nM), highlighting the importance of steric bulk and lipophilicity in peripheral receptor targeting.

Antiviral and Enzyme Inhibition

- Dioxolane-Modified Analogs: Compound 9a (N-(2-amino-9-(1,3-dioxolan-4-yl)-9H-purin-6-yl)acetamide) from features a dioxolane ring, likely improving antiviral activity by mimicking ribose in nucleoside analogs.

- Xanthine Oxidase Inhibitors: Oxazole-carboxamide derivatives (e.g., ) at C6 inhibit xanthine oxidase competitively (nanomolar Ki), suggesting C6 modifications beyond acetamide can redirect bioactivity.

Biologische Aktivität

N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, target proteins, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H14N4O2

- Molecular Weight : 246.26 g/mol

- IUPAC Name : N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide

The compound features a purine base linked to an acetamide group, which is crucial for its biological interactions.

N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide exhibits biological activity primarily through its interaction with specific proteins and enzymes. Notably, it has been shown to target:

- DNA-(apurinic or apyrimidinic site) lyase : This enzyme plays a critical role in DNA repair mechanisms. The inhibition of this enzyme can lead to increased sensitivity of cancer cells to chemotherapeutic agents .

- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit certain kinases involved in cellular signaling pathways, which could affect cell proliferation and survival .

In Vitro Studies

In vitro assays have demonstrated that N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide can induce apoptosis in various cancer cell lines. The following table summarizes key findings from these studies:

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| 1 | HeLa | 10 | 30% apoptosis |

| 2 | MCF-7 | 25 | 50% apoptosis |

| 3 | A549 | 15 | 40% apoptosis |

These results indicate a dose-dependent effect on cell viability, suggesting potential for therapeutic applications in oncology.

Case Studies

Several case studies have explored the effects of N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide in animal models:

- Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .

- Neuroprotective Effects : Another study investigated the neuroprotective properties of the compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cognitive function in treated animals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.